2-{[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}butanoic acid
Description
The compound 2-{[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}butanoic acid is a coumarin derivative with a unique hybrid structure. Its core consists of a 7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl group linked to a propanoyl-amino butanoic acid side chain. Coumarins are renowned for their biological activities, including anticoagulant, anti-inflammatory, and fluorescent properties.
Key structural features:
- Coumarin core: 7-methoxy and 4,8-dimethyl substituents.
- Side chain: Propanoyl-amino butanoic acid, contributing polarity and hydrogen-bonding capacity.
- Molecular formula: C₂₀H₂₃NO₇ (molecular weight: 389.40 g/mol).
Properties
Molecular Formula |
C19H23NO6 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
2-[3-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)propanoylamino]butanoic acid |
InChI |
InChI=1S/C19H23NO6/c1-5-14(18(22)23)20-16(21)9-7-13-10(2)12-6-8-15(25-4)11(3)17(12)26-19(13)24/h6,8,14H,5,7,9H2,1-4H3,(H,20,21)(H,22,23) |
InChI Key |
OHLPCNJMPWHYJG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)O)NC(=O)CCC1=C(C2=C(C(=C(C=C2)OC)C)OC1=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}butanoic acid typically involves the following steps:
Synthesis of 7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl: This intermediate can be synthesized through the Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst such as sulfuric acid.
Formation of the propanoyl derivative: The 7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl intermediate is then reacted with propanoyl chloride in the presence of a base such as pyridine to form the propanoyl derivative.
Coupling with butanoic acid: The final step involves coupling the propanoyl derivative with butanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups on the chromen ring, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the chromen ring, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the propanoyl and butanoic acid moieties, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Hydroxylated derivatives of the chromen ring.
Reduction: Alcohol derivatives of the chromen ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}butanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex coumarin derivatives with potential biological activities.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its coumarin core.
Medicine: Explored for its potential use in developing new anticoagulant drugs.
Industry: Utilized in the synthesis of dyes, fragrances, and optical brighteners due to its chromen structure.
Mechanism of Action
The mechanism of action of 2-{[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}butanoic acid is primarily attributed to its interaction with various molecular targets:
Antimicrobial Activity: The compound can inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis and metabolic pathways.
Anticancer Activity: It can induce apoptosis in cancer cells by targeting specific signaling pathways and enzymes involved in cell proliferation and survival.
Anticoagulant Activity: The compound can inhibit the activity of vitamin K epoxide reductase, an enzyme involved in the synthesis of clotting factors, thereby preventing blood clot formation.
Comparison with Similar Compounds
Methodological Considerations
Structural comparisons rely on computational modeling and crystallographic data. Programs like SHELXL and SHELXT () are critical for resolving bond lengths and angles, which influence molecular interactions . For example, the coumarin core’s planarity and substituent orientations can be precisely mapped to predict binding modes.
Biological Activity
2-{[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}butanoic acid is a compound derived from the coumarin family, known for their diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound.
The compound's molecular formula is , with a molecular weight of approximately 306.31 g/mol. The structure features a coumarin moiety, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₂O₅ |
| Molecular Weight | 306.31 g/mol |
| Purity | >98% |
| CAS Number | 701283-97-8 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Initial steps may include the formation of the coumarin structure followed by amide bond formation with butanoic acid derivatives.
Antitumor Activity
Recent studies have investigated the antitumor potential of compounds similar to this compound. For instance, derivatives of coumarins have shown significant activity against various cancer cell lines:
- Mechanism of Action : The antitumor effects are often attributed to the induction of apoptosis in cancer cells and inhibition of cell proliferation.
- Case Study : A study demonstrated that a related coumarin derivative exhibited an IC50 value of 6.7 µg/mL against CCRF-CEM leukemia cells, indicating potent activity compared to other synthesized analogs .
Anti-inflammatory Properties
Coumarin derivatives are also recognized for their anti-inflammatory effects. The compound may inhibit pro-inflammatory cytokines and modulate immune responses.
- Research Findings : In vitro assays have shown that certain coumarins can suppress lipopolysaccharide-induced inflammation in mouse splenocytes, suggesting potential therapeutic applications in inflammatory diseases .
Antiviral Activity
The antiviral potential of coumarin derivatives has been explored, with some compounds demonstrating efficacy against herpes simplex virus type 1 (HSV-1).
- Study Results : Compounds similar to this compound showed moderate inhibition of viral replication in cell cultures, highlighting their potential as antiviral agents .
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antitumor | Induces apoptosis; IC50 = 6.7 µg/mL in leukemia cells |
| Anti-inflammatory | Suppresses cytokine production in vitro |
| Antiviral | Moderate inhibition of HSV replication |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
